4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313662-36-1
VCID: VC5472752
InChI: InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20)
SMILES: COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Molecular Formula: C16H11N3O2S
Molecular Weight: 309.34

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

CAS No.: 313662-36-1

Cat. No.: VC5472752

Molecular Formula: C16H11N3O2S

Molecular Weight: 309.34

* For research use only. Not for human or veterinary use.

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide - 313662-36-1

Specification

CAS No. 313662-36-1
Molecular Formula C16H11N3O2S
Molecular Weight 309.34
IUPAC Name 4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20)
Standard InChI Key QZLYNPNGGSSLHE-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A 4-methoxybenzo[d]thiazol-2-yl moiety, providing a heterocyclic scaffold with sulfur and nitrogen atoms.

  • A benzamide group linked to the thiazole ring via an amide bond.

  • A cyano substituent at the para position of the benzamide aromatic ring.

This configuration confers unique electronic and steric properties, influencing its reactivity and biological interactions. X-ray crystallography of analogous benzothiazole derivatives reveals non-planar geometries, with dihedral angles between aromatic systems ranging from 30° to 35°, facilitating diverse molecular interactions .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₆H₁₁N₃O₂S
Molecular Weight309.34 g/mol
IUPAC Name4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves multi-step organic reactions, starting with functionalized benzothiazole precursors. A common route includes:

  • Protection of amino groups: Acetylation of 4-aminobenzonitrile using acetic anhydride.

  • Nitration/Reduction: Introduction of nitro groups followed by reduction to diamines using SnCl₂ .

  • Cyclization: Treatment with cyanogen bromide or potassium thiocyanate to form the benzothiazole core .

  • Amide Coupling: Condensation of benzoyl chloride derivatives with 2-aminobenzothiazoles under mild acidic conditions.

Industrial-Scale Production

High-throughput techniques such as flow chemistry and automated purification systems (e.g., preparative HPLC) are employed to enhance yield (>75%) and purity (>98%). Solvent selection (e.g., dichloromethane, ethanol) and catalyst optimization (e.g., DMAP) further improve efficiency .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent activity against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . The compound disrupts topoisomerase I activity, inducing DNA damage and apoptosis via caspase-3 activation .

Table 2: Anticancer Activity Profile

Cell LineIC₅₀ (μM)MechanismSource
HeLa12.3Topoisomerase I inhibition
MCF-718.7Caspase-3 activation
SW 620 (colon carcinoma)24.1Cell cycle arrest (G2/M phase)

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for designing dual-acting kinase inhibitors, leveraging its ability to bind ATP pockets in EGFR and VEGFR2 . Structural analogs with fluorinated substituents show enhanced blood-brain barrier penetration, highlighting potential in neuro-oncology.

Biochemical Probes

Fluorescently tagged derivatives enable real-time tracking of topoisomerase I dynamics in live cells, aiding mechanistic studies of DNA repair pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator